molecular formula C9H19Cl B12650661 5-Chlorononane CAS No. 28123-70-8

5-Chlorononane

Cat. No.: B12650661
CAS No.: 28123-70-8
M. Wt: 162.70 g/mol
InChI Key: GHLDSOWZIOPMTC-UHFFFAOYSA-N
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Description

5-Chlorononane: is an organic compound with the molecular formula C9H19Cl . It is a chlorinated alkane, specifically a nonane derivative where a chlorine atom is substituted at the fifth carbon position. This compound is part of the broader class of haloalkanes, which are known for their diverse applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorononane can be synthesized through the chlorination of nonane. The process typically involves the use of chlorine gas (Cl2) under ultraviolet light or heat to initiate the radical substitution reaction. The reaction proceeds as follows: [ \text{C9H20} + \text{Cl2} \rightarrow \text{C9H19Cl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the chlorination process is carried out in large reactors where nonane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective substitution at the fifth carbon position, minimizing the formation of other isomers .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorononane primarily undergoes substitution reactions due to the presence of the chlorine atom. These reactions include:

    Nucleophilic Substitution (SN1 and SN2): The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).

    Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Scientific Research Applications

Chemistry: 5-Chlorononane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various functionalized compounds.

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of surfactants, lubricants, and plasticizers. Its reactivity makes it a valuable component in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chlorononane in chemical reactions involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton from a carbon adjacent to the chlorine-bearing carbon, resulting in the formation of a double bond and the release of a chloride ion .

Comparison with Similar Compounds

  • 1-Chlorononane
  • 2-Chlorononane
  • 3-Chlorononane
  • 4-Chlorononane

Comparison: 5-Chlorononane is unique among its isomers due to the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. For example, 1-Chlorononane may exhibit different reactivity patterns in nucleophilic substitution and elimination reactions due to the primary carbon position of the chlorine atom. Similarly, the physical properties such as boiling points and densities may vary among these isomers .

Properties

CAS No.

28123-70-8

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

5-chlorononane

InChI

InChI=1S/C9H19Cl/c1-3-5-7-9(10)8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

GHLDSOWZIOPMTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)Cl

Origin of Product

United States

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